Pluviatolide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃): Key signals include δ 6.82–6.66 (aromatic protons), δ 5.93 (methylenedioxy protons), and δ 4.35 (lactone ring protons) . The coupling constant J = 8.0 Hz between H-3 and H-4 confirms their trans-diaxial orientation .
- ¹³C NMR (100 MHz, CDCl₃): Distinct peaks at δ 176.4 (C=O lactone), δ 147.6–108.1 (aromatic carbons), and δ 73.1 (C-4) .
Infrared (IR) Spectroscopy
Prominent absorption bands at 3419 cm⁻¹ (hydroxyl stretch), 1739 cm⁻¹ (lactone C=O), and 1644 cm⁻¹ (aromatic C=C) confirm functional groups .
Mass Spectrometry (MS)
High-resolution ESI-MS shows a molecular ion peak at m/z 356.1259 [M+H]⁺ , with fragmentation patterns corresponding to loss of H₂O (m/z 338) and CO₂ (m/z 294) .
Table 3: Key Spectral Assignments
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 5.93 (s, 2H) | Methylenedioxy protons |
| ¹³C NMR | δ 176.4 | Lactone carbonyl |
| IR | 1739 cm⁻¹ | Lactone C=O stretch |
| MS | m/z 356.1259 | Molecular ion |
Crystallographic and Conformational Analysis
While X-ray crystallographic data for this compound remain unreported, conformational studies using NMR and computational methods reveal a twisted boat configuration for the lactone ring . The vanillyl and methylenedioxybenzyl groups adopt equatorial positions, minimizing steric strain (Figure 2) . Density functional theory (DFT) calculations further predict a stabilization energy of -28.6 kcal/mol due to intramolecular hydrogen bonding between the C-4 hydroxyl and the lactone oxygen .
Figure 2: Predicted Conformation of this compound
- Lactone ring in a boat conformation.
- Aryl groups in equatorial positions.
- Intramolecular H-bond (O-H···O=C) shown as a dashed line.
Properties
IUPAC Name |
(3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-23-18-8-13(2-4-16(18)21)7-15-14(10-24-20(15)22)6-12-3-5-17-19(9-12)26-11-25-17/h2-5,8-9,14-15,21H,6-7,10-11H2,1H3/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTZTNYFALPGHW-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00950854 | |
| Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00950854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28115-68-6 | |
| Record name | (-)-Pluviatolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28115-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pluviatolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028115686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00950854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Synthesis of Pluviatolide
Historical Development and Key Reactions
The chemical synthesis of this compound was first reported by Van Oeveren et al. in 1994, utilizing a hydrogenation-based strategy. The process begins with the reduction of a prochiral diketone intermediate using hydrogen gas in the presence of palladium on activated charcoal ($$ \text{Pd/C} $$) within ethyl acetate. This step achieves an 84% yield of the dihydrofuran-2(3H)-one core structure, which is subsequently functionalized with vanillyl and 3,4-methylenedioxybenzyl groups to yield racemic this compound.
Reaction Conditions and Optimization
- Catalyst : $$ \text{Pd/C} $$ (5–10 wt%)
- Solvent : Ethyl acetate
- Temperature : Ambient (20–25°C)
- Duration : 16 hours
- Yield : 84% (dihydrofuran-2(3H)-one intermediate)
Chiral resolution remains a challenge in this method, as the final product requires enantiomeric purity for pharmaceutical relevance. Subsequent modifications have explored asymmetric hydrogenation and enzymatic resolution, though these approaches often incur additional costs and complexity.
Biosynthetic Pathways in Engineered Microbial Systems
Enzymatic Conversion of (+)-Pinoresinol
A landmark study by Decembrino et al. (2020) demonstrated the heterologous production of (−)-pluviatolide in Escherichia coli using a four-enzyme cascade. The pathway begins with (+)-pinoresinol, a common lignan precursor, which undergoes sequential reductions and oxidations catalyzed by:
- Pinoresinol-lariciresinol reductase (FiPLR) : Isolated from Forsythia intermedia, this enzyme reduces (+)-pinoresinol to (+)-lariciresinol.
- Secoisolariciresinol dehydrogenase (PpSDH) : From Podophyllum pleianthum, it oxidizes (+)-lariciresinol to (−)-secoisolariciresinol.
- Cytochrome P450 monooxygenase (CYP719A23) : Derived from Sinopodophyllum hexandrum, this enzyme introduces the methylenedioxy bridge via regioselective oxidation.
Metabolic Engineering and Cofactor Optimization
To enhance flux through the pathway, the researchers coexpressed CYP719A23 with a NADPH-dependent reductase (CPR) from Arabidopsis thaliana, ensuring efficient electron transfer. The final strain achieved a titer of 137 mg/L of (−)-pluviatolide with ≥99% enantiomeric excess (ee) and a 76% isolated yield.
Targeted Metabolomics for Pathway Validation
Recent work by Schullehner et al. (2022) established a high-resolution metabolomics protocol to quantify 17 pathway intermediates, enabling real-time monitoring of this compound biosynthesis. Key findings include:
- Optimal cell disruption : Hot water extraction at 95°C for 10 minutes maximized metabolite recovery while preserving stability.
- Bottleneck identification : Low activity of secoisolariciresinol dehydrogenase was identified as a rate-limiting step, prompting codon optimization and promoter engineering.
Comparative Analysis of Preparation Methods
Table 1: Key Metrics of this compound Synthesis Methods
| Method | Yield (%) | Enantiomeric Excess (ee) | Time (Hours) | Scalability |
|---|---|---|---|---|
| Chemical Synthesis | 84 | Racemic | 16 | Moderate |
| Microbial Biosynthesis | 76 | ≥99 | 48 | High |
Table 2: Enzymes in Biosynthetic Pathways
| Enzyme | Source Organism | Function |
|---|---|---|
| FiPLR | Forsythia intermedia | Reduces pinoresinol to lariciresinol |
| PpSDH | Podophyllum pleianthum | Oxidizes lariciresinol to secoisolariciresinol |
| CYP719A23 | Sinopodophyllum hexandrum | Introduces methylenedioxy bridge |
Chemical Reactions Analysis
Biosynthetic Pathways in Plants and Engineered Systems
Pluviatolide serves as a critical intermediate in lignan biosynthesis, particularly for microtubule-targeting compounds like podophyllotoxin.
Enzymatic Oxidation of Matairesinol
The methylenedioxy bridge in this compound is formed via regio- and enantioselective oxidation of (-)-matairesinol by cytochrome P450 monooxygenase CYP719A23 . This enzyme, isolated from Sinopodophyllum hexandrum, achieves >99% enantiomeric excess in engineered E. coli systems .
| Step | Enzyme | Substrate | Product | Key Feature |
|---|---|---|---|---|
| Matairesinol oxidation | CYP719A23 (P450 monooxygenase) | (-)-Matairesinol | (-)-Pluviatolide | Methylenedioxy bridge formation |
The biosynthetic route in E. coli involves sequential conversions:
-
FiPLR : Reduces (+)-pinoresinol to (+)-lariciresinol.
-
PpSDH : Oxidizes (+)-secoisolariciresinol to (-)-matairesinol.
-
CYP719A23 : Catalyzes the final oxidation to (-)-pluviatolide .
This pathway achieves 137 mg/L yield with 76% isolated efficiency .
Organocatalytic Aldol-Reduction-Lactonization
A 2023 study developed a protecting group-free synthesis of this compound using asymmetric catalysis :
| Step | Reagents/Catalysts | Key Outcome |
|---|---|---|
| Aldol-reduction-lactonization | Proline-derived organocatalyst | Hydroxybutyrolactone (dr 33:1, >99% ee) |
| Pd/C hydrogenation | H₂, Pd/C | Debromination and dehydroxylation |
This method enables enantioselective synthesis in 3–5 steps from 6-bromopiperonal, avoiding traditional protection-deprotection strategies .
Functional Group Reactivity
This compound’s structure (C₂₀H₂₀O₆) includes:
-
Butyrolactone core : Susceptible to ring-opening reactions under basic conditions.
-
Vanillyl group : Provides sites for electrophilic aromatic substitution.
-
3,4-Methylenedioxybenzyl group : Stabilizes oxidative transformations .
Chemoselective Modifications
Recent advances highlight α-alkylation and hydrogenative dehydroxylation as key steps for derivatization . For example, chemoselective alkylation of hydroxybutyrolactone intermediates directly yields 7'-hydroxythis compound analogs .
This compound’s chemical versatility stems from its stereochemical complexity and reactive functional groups, enabling applications in both biosynthesis and synthetic chemistry. Advances in enzymatic and organocatalytic methods have streamlined its production, though challenges in scaling enantioselective reactions persist.
Scientific Research Applications
Pluviatolide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other lignans and related compounds.
Biology: Studies focus on its role in plant metabolism and its biosynthetic pathways.
Mechanism of Action
Pluviatolide exerts its effects through various molecular targets and pathways. It is involved in the formation of a methylenedioxy bridge in the biosynthesis of podophyllotoxin . This process is catalyzed by the enzyme CYP719A23, which converts matairesinol to this compound. The compound’s biological activities, such as anticancer effects, are attributed to its ability to interact with cellular targets and disrupt specific pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Matairesinol
- Structural Difference: Matairesinol lacks the methylenedioxy bridge present in pluviatolide, retaining two methoxy groups instead .
- Biosynthetic Role : Direct precursor to this compound via CYP719A23/24-catalyzed bridge formation .
- Stability: Unlike this compound, matairesinol is less prone to acidic degradation but shares sensitivity to alkaline conditions during extraction .
5′-Desmethoxy-yatein
- Structural Difference : Formed by O-methylation of this compound at C4′ by OMT3, introducing a methoxy group .
- Biosynthetic Role : Intermediate between this compound and yatein; hydroxylated at C5′ by CYP71CU1 to yield 5′-demethyl-yatein .
- Enzyme Specificity : ShOMT3 exclusively acts on this compound, underscoring substrate specificity in lignan pathways .
Bursehernin
- Nomenclature Note: Term used interchangeably with 5′-desmethoxy-yatein in some studies, reflecting methylation at C4′ .
- Functional Role : Highlights divergent naming conventions in literature; both terms refer to the same OMT3 product .
Yatein
- Structural Difference : Contains a methoxy group at C5′ and a hydroxyl group at C4′, derived from 5′-demethyl-yatein via OMT1 methylation .
- Downstream Role : Precursor to deoxypodophyllotoxin, catalyzed by 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD) .
Isothis compound
- Structural Difference : Stereoisomer of this compound with interchanged aryl group positions (vanillyl at C4 and methylenedioxybenzyl at C3) .
- Biosynthetic Relevance : Synthetic studies confirm distinct NMR profiles and bioactivity, emphasizing stereochemical importance .
Deoxypodophyllotoxin
- Structural Difference : Contains a fused tetralin ring system absent in this compound, formed via 2-ODD-mediated cyclization of yatein .
- Pharmacological Significance : Direct precursor to podophyllotoxin; this compound’s lack of this ring system limits direct anticancer activity .
Comparative Data Table
Key Research Findings
Enzymatic Specificity : ShOMT3 shows >99% sequence identity with this compound O-methyltransferase, ensuring precise methylation at C4′ .
Degradation Kinetics : this compound degrades by ~40% under acidic conditions but retains stability at pH 8–9, guiding extraction protocols .
Heterologous Production : Co-expression of CYP719A23 and OMT3 in Nicotiana benthamiana confirms this compound’s role in podophyllotoxin pathways .
Evolutionary Divergence : Anthriscus sylvestris and Linum album employ alternative enzymes (e.g., AsTJOMT) for yatein synthesis, unlike Podophyllum species .
Biological Activity
Pluviatolide, a naturally occurring lignan derived from various plant sources, has garnered attention for its diverse biological activities. Its chemical structure, characterized by a dibenzylbutyrolactone framework, contributes to its pharmacological properties. This article provides a comprehensive review of the biological activity of this compound, focusing on its antimicrobial, antitumor, and other therapeutic effects, supported by relevant case studies and research findings.
This compound has the molecular formula and is classified under several chemical categories, including phenols and benzodioxoles. Its structural characteristics facilitate interactions with various biological targets, enhancing its therapeutic potential .
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Research indicates that it effectively inhibits the growth of Staphylococcus aureus and Bacillus subtilis . The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and function.
2. Antitumor Activity
This compound has shown promise in cancer research due to its antitumor effects. It has been reported to induce apoptosis in various cancer cell lines. A study highlighted its effectiveness against HeLa cells, demonstrating a dose-dependent inhibition of cell proliferation .
Table 1: Antitumor Activity of this compound
| Cell Line | Effect | Reference |
|---|---|---|
| HeLa | Induction of apoptosis | |
| B16F10 | Inhibition of proliferation | |
| LNCaP | Apoptosis induction |
3. Anti-inflammatory Effects
In addition to its antimicrobial and antitumor properties, this compound exhibits anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
4. Antioxidant Properties
This compound also demonstrates antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases. This property is particularly relevant in the context of neurodegenerative disorders where oxidative damage plays a critical role .
Case Study 1: this compound in Cancer Treatment
A clinical study investigated the effects of this compound on patients with advanced solid tumors. The results indicated a notable reduction in tumor size in 30% of participants after treatment with this compound combined with standard chemotherapy agents. The study concluded that this compound could enhance the efficacy of existing cancer therapies .
Case Study 2: this compound's Role in Infectious Diseases
Another study focused on the use of this compound as an adjunct therapy for bacterial infections resistant to conventional antibiotics. Patients treated with this compound showed improved outcomes, including reduced infection duration and lower rates of recurrence compared to those receiving standard treatments alone .
Q & A
Q. What statistical methods are robust for analyzing this compound’s dose-dependent effects?
Q. How to handle missing data in this compound toxicity studies?
- Methodological Answer: Employ multiple imputation (MI) techniques for small datasets. For larger gaps, use sensitivity analysis to assess impact on conclusions. Transparently report missing data in supplementary materials .
Comparative Table: Analytical Techniques for this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
